molecular formula C6H8O2 B2801124 (S)-2-Methyl-4-pentyneoic acid CAS No. 850222-62-7

(S)-2-Methyl-4-pentyneoic acid

Cat. No.: B2801124
CAS No.: 850222-62-7
M. Wt: 112.128
InChI Key: MUIUIMCXQOKXTL-YFKPBYRVSA-N
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Description

(S)-2-Methyl-4-pentyneoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a carboxyl group (-COOH) attached to a carbon chain with a triple bond. The compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. The (S)-enantiomer indicates that the compound has a specific spatial configuration.

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of an alkyl or aryl magnesium halide (Grignard reagent) with carbon dioxide, followed by acid hydrolysis to yield the carboxylic acid.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles. The nitrile is first synthesized through a nucleophilic substitution reaction, where an alkyl halide reacts with sodium cyanide. The resulting nitrile is then hydrolyzed under acidic or basic conditions to form the carboxylic acid.

Industrial Production Methods:

    Oxidation of Primary Alcohols or Aldehydes: Industrially, this compound can be produced by the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Carboxylation of Alkenes: Another industrial method involves the carboxylation of alkenes using carbon dioxide in the presence of a catalyst.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, alkyl halides.

Major Products:

    Oxidation: Depending on the conditions, oxidation can yield products such as ketones, aldehydes, or other carboxylic acids.

    Reduction: Reduction typically yields the corresponding alcohol.

    Substitution: Substitution reactions can produce nitriles, esters, or amides.

Scientific Research Applications

(S)-2-Methyl-4-pentyneoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-4-pentyneoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The triple bond in the carbon chain can also undergo various chemical transformations, contributing to the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

    ®-2-Methyl-4-pentyneoic acid: The enantiomer of (S)-2-Methyl-4-pentyneoic acid, differing only in the spatial arrangement of atoms.

    2-Methyl-3-butynoic acid: A structurally similar compound with a different position of the triple bond.

    2-Methyl-4-pentenoic acid: A similar compound with a double bond instead of a triple bond.

Uniqueness:

    Chirality: The (S)-enantiomer has a specific three-dimensional arrangement, making it unique compared to its ®-enantiomer.

    Triple Bond: The presence of a triple bond in the carbon chain distinguishes it from similar compounds with double bonds or single bonds.

Properties

IUPAC Name

(2S)-2-methylpent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUIMCXQOKXTL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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